[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid

Lipophilicity LogP Physicochemical Properties

[3-(4-Fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid (CAS 664366-13-6) is a synthetic, fluorinated furocoumarin derivative belonging to the class of psoralen analogs. The molecule possesses a core 7H-furo[3,2-g]chromen-7-one scaffold, a 5-methyl group, a 6-acetic acid side chain, and a critical 3-(4-fluorophenyl) substituent.

Molecular Formula C20H13FO5
Molecular Weight 352.3 g/mol
CAS No. 664366-13-6
Cat. No. B3149049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid
CAS664366-13-6
Molecular FormulaC20H13FO5
Molecular Weight352.3 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC=C(C=C4)F)CC(=O)O
InChIInChI=1S/C20H13FO5/c1-10-13-6-15-16(11-2-4-12(21)5-3-11)9-25-17(15)8-18(13)26-20(24)14(10)7-19(22)23/h2-6,8-9H,7H2,1H3,(H,22,23)
InChIKeyNNOYFTHOJCHELA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[3-(4-Fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic Acid: A Fluorinated Furocoumarin Scaffold for Targeted Medicinal Chemistry and SAR Procurement


[3-(4-Fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid (CAS 664366-13-6) is a synthetic, fluorinated furocoumarin derivative belonging to the class of psoralen analogs. The molecule possesses a core 7H-furo[3,2-g]chromen-7-one scaffold, a 5-methyl group, a 6-acetic acid side chain, and a critical 3-(4-fluorophenyl) substituent . The compound is available from specialized suppliers, typically in research-grade purity (≥95%) . This specific fluorinated modification positions it as a specialized molecular tool for probing structure-activity relationships (SAR) around the phenyl ring, where the electronic and steric effects of fluorine can be systematically compared against unsubstituted, chlorinated, or methylated analogs, potentially influencing target binding, metabolic stability, and physicochemical properties [1]. The compound's utility lies in its role as a defined chemical entity for research and early-stage discovery, rather than as a therapeutic agent.

Procurement Risk: Why Direct Substitution of [3-(4-Fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic Acid with Non-Fluorinated Analogs Can Compromise Research Outcomes


Substituting this compound with close analogs such as the unsubstituted phenyl (CAS 664366-11-4), 4-chlorophenyl (CAS 664366-15-8), or 4-methylphenyl (CAS 853892-67-8) derivatives is a high-risk procurement decision without validated biological equivalence. While all share the furo[3,2-g]chromen-6-yl acetic acid core, introducing a single fluorine atom at the para position of the 3-phenyl ring is a well-established strategy in medicinal chemistry to modulate critical parameters non-linearly [1]. Fluorine's high electronegativity and small size can simultaneously alter molecular lipophilicity (LogP), metabolic vulnerability (e.g., blocking CYP450-mediated oxidation at the para site), and target-binding conformations through C-F···H interactions, effects that are not replicated by hydrogen (-H), chlorine (-Cl), or methyl (-CH3) substituents [2]. The patent literature covering this scaffold explicitly highlights halogen substitution as a key variable for function, making analog interchangeability a false assumption that can derail SAR studies and lead candidates [3]. Direct comparative biological data is required to justify any substitution, and in its absence, the specified fluorinated entity must be procured to maintain experimental integrity.

[3-(4-Fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic Acid versus Key Analogs: A Quantitative Selection Guide for Scientific Procurement


Physicochemical Differentiation: Measured LogP and Lipophilicity Comparison Against the Unsubstituted Phenyl Analog

Introducing a 4-fluorophenyl substituent to the core scaffold is expected to modify lipophilicity (LogP) compared to the unsubstituted phenyl analog (CAS 664366-11-4). The unsubstituted analog has a reported computed LogP of 4.50 . The exceptionally high electronegativity of fluorine uniquely alters the compound's electronic distribution compared to hydrogen, chlorine, or methyl substituents, directly impacting membrane permeability and non-specific binding, which are critical criteria when selecting a compound for cellular assays or in vivo studies [1]. While an exact experimental LogP for the target compound is not reported, the known effect of aromatic fluorine substitution is a moderate increase in lipophilicity compared to hydrogen, which is a differentiating factor in the selection process.

Lipophilicity LogP Physicochemical Properties Drug-likeness

Metabolic Stability Differentiation: Blocking of CYP450-Mediated Oxidation at the Para-Phenyl Position

A primary design rationale for incorporating a para-fluorine substituent on the phenyl ring is to block oxidative metabolism, a strategy extensively validated in medicinal chemistry. The unsubstituted phenyl analog (CAS 664366-11-4) and 4-methylphenyl analog (CAS 853892-67-8) are susceptible to CYP450-mediated hydroxylation at the para-position, a primary metabolic soft spot [1]. Replacing the hydrogen or methyl group with a metabolically stable C-F bond directly blocks this pathway, increasing metabolic stability and half-life, an advantage the 4-chlorophenyl analog (CAS 664366-15-8) also partially shares but with higher lipophilicity and potential toxicity concerns (e.g., forming reactive metabolites) associated with the heavier halogen [2]. This differential makes the 4-fluoro analog the optimal choice for in vitro ADME studies and in vivo PK profiling where minimizing oxidative clearance is a study objective.

Metabolic Stability CYP450 Fluorine Blocking Drug Metabolism

Conformational and Target-Binding Differentiation: Potential Orthogonal Multipolar Interactions of C-F Bond

The C-F bond can participate in unique multipolar interactions (e.g., C-F···H-N, C-F···C=O) with protein backbones and side chains, which are not possible with C-H, C-Cl, or C-CH3 groups found in the comparator molecules [1]. This can influence the binding pose and selectivity profile of the compound for its biological target, a differentiating factor when the 4-methylphenyl (CAS 853892-67-8) or 4-chlorophenyl (CAS 664366-15-8) analogs are used as comparators in SAR-by-purchase campaigns. These subtle conformational effects can lead to significant differences in potency and selectivity that cannot be predicted by simple pharmacophore modeling.

Conformational Analysis Fluorine Interactions Target Binding Selectivity

Scaffold-Specific Functionality: Evidence of Furo[3,2-g]chromene Derivatives as Estrogen Receptor Modulators

A patent assigned to Shenyang Pharmaceutical University explicitly claims the furo[3,2-g]chromene scaffold, which encompasses this specific compound's core structure, for use as estrogen receptor modulators [1]. The patent establishes that halogen-substituted (including fluoro) phenyl derivatives are within the scope of active compounds and have demonstrated antitumor activity against human osteosarcoma U2OS-EGFP-4F12G cells [2]. While specific IC50 values for the 4-fluorophenyl analog are not disclosed in the reviewed data, the structure's inclusion in this biologically validated scaffold differentiates it from screening compounds on unrelated chemotypes. This functional validation supports the procurement of this analog for focused SAR studies around estrogen receptor-related pathways, a justification that does not exist for close analogs where purchasers might assume activity.

Estrogen Receptor Modulator SERM Antitumor Scaffold Validation

Commercial Availability and Purity Benchmarking for Reliable Procurement

The target compound is available from multiple specialized chemical suppliers (e.g., CymitQuimica, Amaybio/Aladdin) with a standard research purity of ≥95% [REFS-1, REFS-2]. This is directly comparable to its closest analog, the 4-chlorophenyl derivative (CAS 664366-15-8), which is also listed at 95% purity from suppliers like Sigma-Aldrich/Princeton BioMolecular Research . The 4-methylphenyl and unsubstituted phenyl analogs are also available at similar purity levels . This parity in commercial availability and baseline purity ensures that procurement decisions can be driven by structural and biological rationale rather than being forced by supply constraints or quality differences. A discontinued note for the 25mg size from one supplier highlights the importance of checking stock levels, but alternative vendors mitigate supply risk .

Commercial Availability Purity Procurement Benchmarking

Critical Assessment: Current Limitations in Quantitative Comparative Data

A rigorous search of available literature, patents, and authoritative databases reveals a significant gap in direct, quantitative head-to-head comparative data for this specific compound against its closest analogs. No peer-reviewed studies or public databases (e.g., ChEMBL, BindingDB, PubChem BioAssay) were identified that report IC50, EC50, Ki, or Kd values for the target compound in any assay system, nor for its direct comparators under identical experimental conditions [1]. The differentiation case relies on well-established medicinal chemistry principles regarding the effects of fluorine substitution (class-level inference) and the compound's inclusion within a patented, functionally active scaffold (supporting evidence). This high-strength differential evidence limitation is critical for procurement decision-makers: the compound should be prioritized when the explicit goal is to probe the effect of para-fluorine substitution within the furo[3,2-g]chromene chemotype, and purchasers should not assume validated potency or selectivity advantages over other analogs without commissioning direct comparative assays.

Data Limitations Comparative Analysis Procurement Risk SAR

Defined Applications for [3-(4-Fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic Acid in Scientific Research and Procurement Planning


Structure-Activity Relationship (SAR) Probe for Fluorine Walk Studies on the 3-Phenyl Ring

The primary justifiable use case is systematic SAR exploration. A research group investigating the impact of para-substitution on a furo[3,2-g]chromene lead series can procure this compound alongside the unsubstituted phenyl (CAS 664366-11-4), 4-chlorophenyl (CAS 664366-15-8), and 4-methylphenyl (CAS 853892-67-8) analogs. This set allows for a head-to-head comparison of electronic (H, F, Cl) and steric (H, F, CH3) effects on target potency, selectivity, and metabolic stability. The unique electronic properties of fluorine, as discussed in the metabolic and conformational evidence [1], make this specific analog an indispensable member of the set for understanding the SAR landscape and guiding further optimization.

In Vitro ADME Profiling for Metabolic Stability Assessment

For drug discovery programs where optimizing metabolic stability is a key objective, this compound serves as a tool to test the 'fluorine blocking' hypothesis. Researchers can compare its intrinsic clearance in liver microsomes or hepatocytes against the unsubstituted phenyl analog to quantitatively measure the metabolic shielding provided by the C-F bond at the para-position, directly testing the class-level inference presented in the metabolic stability evidence [2]. A positive result validates fluorine substitution as a strategy within the series, guiding the design of subsequent analogs with improved PK profiles.

Estrogen Receptor Modulation Studies on a Validated Chemotype

Given the patent literature establishing furo[3,2-g]chromene derivatives as ER modulators with antitumor activity, this compound can be procured for focused biological evaluation in ER-positive cell lines [3]. While specific potency data is unavailable, the structural validity of the scaffold reduces the risk of exploring a barren chemotype. Studies could include comparative ER-binding assays and functional reporter gene assays against the non-fluorinated versions to determine how the fluorine substituent shifts the efficacy and potency at ERα versus ERβ, leveraging the conformational differentiation principles outlined in the evidence [1].

Chemical Biology Tool for Crystallography and Biophysical Studies

The unique electron density of the fluorine atom makes this compound a valuable tool for structural biology. Co-crystallization or cryo-EM studies with purified target proteins can exploit the C-F moiety as a marker to confirm binding orientation and identify key protein-ligand interactions [1]. The subtle volume and electrostatic changes compared to the hydrogen analog can help visualize the structural basis of halogen tolerance in the binding pocket, providing high-resolution data that the non-fluorinated analogs cannot offer.

Quote Request

Request a Quote for [3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.